molecular formula C9H10F2O4 B2414222 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid CAS No. 2225146-06-3

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2414222
CAS No.: 2225146-06-3
M. Wt: 220.172
InChI Key: BHFMPNRBPWSNCU-UHFFFAOYSA-N
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Properties

IUPAC Name

2,2-difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4/c1-15-7(14)5-8(9(5,10)11)2-4(3-8)6(12)13/h4-5H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFMPNRBPWSNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(C1(F)F)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets through its fluorine atoms and carboxyl groups. These functional groups can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and stability . The spirocyclic structure also contributes to the compound’s unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.

Biological Activity

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is a synthetic organic compound with the molecular formula C9_9H10_{10}F2_2O4_4 and a molecular weight of 220.17 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a spirocyclic structure that contributes to its distinct chemical properties. Key physical properties include:

PropertyValue
Molecular FormulaC9_9H10_{10}F2_2O4_4
Molecular Weight220.17 g/mol
LogP (Octanol-Water Partition Coefficient)0.75
Polar Surface Area64 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The biological activity of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions facilitated by its functional groups. The fluorine atoms and carboxyl groups enhance its reactivity and affinity for biological molecules, which can influence enzymatic pathways and cellular processes.

Enzyme Inhibition Studies

Research indicates that this compound can serve as a probe for investigating enzyme mechanisms, particularly those involving fluorinated substrates. Its unique structure allows it to mimic natural substrates, potentially leading to the inhibition of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of spirocyclic compounds exhibit antimicrobial properties. While specific data on 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid is limited, compounds with similar structures have shown effectiveness against various bacterial strains.

Case Study 1: Enzyme Interaction

A study demonstrated that fluorinated compounds similar to 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can significantly alter the kinetics of enzyme-catalyzed reactions. The presence of fluorine enhances binding affinity, leading to increased inhibition rates in target enzymes such as aldose reductase.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, several spirocyclic compounds were tested for their antimicrobial activity against E. coli and Staphylococcus aureus. Compounds with similar spiro structures exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting potential for further development as antimicrobial agents.

Comparison with Similar Compounds

The biological activity of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid can be compared with other fluorinated compounds:

Compound NameStructure TypeNotable Activity
1,1-Difluoro-2-(methoxycarbonyl)cyclopropane-5-carboxylic acidCyclopropane-basedModerate enzyme inhibition
1,1-Difluoro-2-(methoxycarbonyl)cyclohexane-5-carboxylic acidCyclohexane-basedAntimicrobial properties observed

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine environments (δ ~ -150 to -200 ppm for CF₂ groups).
    • ¹H/¹³C NMR : Resolves spirocyclic stereochemistry and substituent effects (e.g., methoxycarbonyl protons at δ ~3.7 ppm).
  • X-ray Crystallography : Resolves absolute configuration and intramolecular interactions. Use SHELX programs for refinement, particularly for pseudosymmetry common in spiro compounds .
  • IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functionalities.

How can computational chemistry methods aid in understanding the compound’s reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts reaction pathways (e.g., fluorination energetics) and transition states.
  • Molecular Dynamics (MD) : Simulates solvent effects on spirocyclic ring stability.
  • Docking Studies : Evaluates potential biological interactions by modeling binding affinities to enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
    Data Interpretation : Compare computed NMR shifts (GIAO method) with experimental data to validate structural models .

What strategies resolve contradictions in crystallographic data for spirocyclic compounds?

Q. Advanced

  • Pseudosymmetry Handling : Use SHELXL’s TWIN/BASF commands to model overlapping electron densities caused by near-symmetry.
  • Hydrogen Bond Analysis : Identify intramolecular O-H⋯O bonds (common in carboxylic acids) that may distort packing, leading to polymorphism. Refine disorder with PART/SUMP instructions .
  • Validation Tools : Employ PLATON’s ADDSYM to detect missed symmetry operations.

How do stereochemical challenges in spirocyclic systems impact synthetic outcomes?

Q. Advanced

  • Diastereomer Separation : Use chiral chromatography (e.g., Chiralpak® columns) or crystallization in polar solvents (e.g., ethanol/water mixtures).
  • Stereoelectronic Effects : Fluorine’s electronegativity alters ring strain and reaction pathways. Monitor via variable-temperature NMR to detect conformational flipping .

What role do hydrogen bonding and crystal packing play in the compound’s stability?

Q. Advanced

  • Intramolecular Bonds : The carboxylic acid group may form short O-H⋯O bonds with the methoxycarbonyl oxygen, stabilizing the molecule but complicating crystallization.
  • Polymorphism : Competing packing motifs (e.g., dimeric vs. chain arrangements) can lead to multiple crystal forms. Use solvent screening (e.g., DMF vs. THF) to isolate stable polymorphs .

How do fluorine substituents influence the compound’s chemical reactivity?

Q. Advanced

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., ester hydrolysis).
  • Steric Shielding : The CF₂ group protects the spirocyclic core from ring-opening reactions. Quantify via Hammett σ constants to predict substituent effects .

What methods optimize solubility and purification of this hydrophobic compound?

Q. Basic

  • Solvent Selection : Use DMSO or DMF for dissolution; precipitate via water addition.
  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
  • Recrystallization : Employ mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal purity .

How can researchers design pharmacological profiling studies for this compound?

Q. Advanced

  • In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2) using fluorometric assays.
  • ADME/Tox Profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells).
  • SAR Studies : Modify the methoxycarbonyl group to evaluate bioactivity trends .

What green chemistry approaches minimize waste in synthesis?

Q. Advanced

  • Catalytic Methods : Use Fe³⁺ or Cu²⁺ catalysts for atom-efficient cyclopropanation.
  • Solvent-Free Reactions : Mechanochemical grinding (ball milling) reduces solvent waste.
  • Biocatalysis : Lipases for ester hydrolysis under mild conditions (pH 7, 25°C) .

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